7-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Description
The compound 7-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a synthetic quinazolinone derivative characterized by a complex heterocyclic framework. Its core structure includes:
- Quinazolin-8-one: A bicyclic system known for its pharmacological versatility in kinase inhibition and enzyme modulation.
- 1,3-Dioxolo[4,5-g] fusion: A fused dioxolane ring that enhances metabolic stability and influences electronic properties.
- 6-Sulfanylidene substituent: A thione group that may improve binding affinity to sulfur-rich enzymatic pockets.
- 4-(2,3-Dimethylphenyl)piperazine side chain: A piperazine moiety linked to a dimethylphenyl group, a common pharmacophore in CNS-targeting drugs and kinase inhibitors.
Properties
Molecular Formula |
C24H26N4O4S |
|---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
7-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C24H26N4O4S/c1-15-4-3-5-19(16(15)2)26-8-10-27(11-9-26)22(29)6-7-28-23(30)17-12-20-21(32-14-31-20)13-18(17)25-24(28)33/h3-5,12-13H,6-11,14H2,1-2H3,(H,25,33) |
InChI Key |
BBZHVXZLLZLCIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multiple steps, including the formation of the piperazine ring, the introduction of the dimethylphenyl group, and the construction of the quinazolinone core. Common synthetic methods include:
Debus-Radiszewski synthesis: A method for preparing imidazole derivatives, which can be adapted for piperazine synthesis.
Wallach synthesis: Another approach for synthesizing piperazine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound 7-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanylidene to sulfoxide or sulfone.
Reduction: Reduction of the quinazolinone core to dihydroquinazolinone.
Substitution: Nucleophilic substitution reactions on the piperazine ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, aryl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxide or sulfone derivatives.
Scientific Research Applications
The compound 7-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with receptors: Modulating receptor function and signaling pathways.
Altering cellular processes: Affecting cell proliferation, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Table 1: Key Structural Features and Bioactivities of Analogous Quinazolinones
Key Observations:
Piperazine Moieties : The 4-(2,3-dimethylphenyl)piperazine group in the target compound is structurally distinct from the 4-phenylpiperazine in ’s spirocyclic derivatives. This substitution likely enhances lipophilicity and selectivity for specific kinase isoforms .
Sulfur-Containing Groups: The 6-sulfanylidene group in the target compound contrasts with the thiazole fusion in ’s analogs.
Kinase Inhibition vs. Enzyme Induction: Thiazole-fused quinazolinones () exhibit broad-spectrum kinase inhibition, while benzoguanine-fused derivatives () specialize in oxidoreductase induction. The target compound’s activity may depend on its unique dioxolane and sulfanylidene combination .
Research Findings and Implications
Pharmacological Insights
- Kinase Selectivity: demonstrates that minor structural variations (e.g., thiazole vs. dioxolane fusion) significantly alter kinase selectivity. The target compound’s dioxolane ring may favor interactions with cyclin-dependent kinases (CDKs) over tyrosine kinases like JAK3 .
- Synthetic Advantages: Innovative protocols (e.g., ’s reflux-driven cyclization) enable high-purity synthesis of complex quinazolinones, reducing byproducts compared to older methods (e.g., ’s multi-step extraction) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
